Naphthablin

Cytotoxicity Naphthoquinone Meroterpenoid

Researchers requiring specific Abl kinase functional inhibition face a supply gap: generic naphthoquinones (e.g., menadione) exhibit broad, non-specific cytotoxicity and cannot substitute for target-defined studies. Naphthablin (CAS 167568-51-6), a microbial meroterpenoid with a unique naphthoquinone-monoterpene scaffold, directly addresses this need. - Documented Abl pathway inhibition: reverts v-ablts-NIH3T3 cell morphology at ~30 µg/mL with specific RNA synthesis suppression. - Structurally distinct from simple naphthoquinones, enabling decoupling of scaffold effects from cytotoxicity in SAR campaigns. - Sourced from authenticated Streptomyces aculeolatus fermentation; ≥95% purity with full Certificate of Analysis. Available in mg to gram quantities for lead optimization and target validation studies.

Molecular Formula C29H36O8
Molecular Weight 512.6 g/mol
Cat. No. B1242387
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNaphthablin
Synonymsnaphthablin
Molecular FormulaC29H36O8
Molecular Weight512.6 g/mol
Structural Identifiers
SMILESCC1CC2C(CC1OC(=O)C(C)C)C(OC3=C2C(=O)C4=CC(=C(C(=C4C3=O)O)C(C)(CO)C=C)O)(C)C
InChIInChI=1S/C29H36O8/c1-8-29(7,12-30)22-18(31)10-16-20(24(22)33)25(34)26-21(23(16)32)15-9-14(4)19(36-27(35)13(2)3)11-17(15)28(5,6)37-26/h8,10,13-15,17,19,30-31,33H,1,9,11-12H2,2-7H3
InChIKeyNPKRLSYRZGLPCT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Naphthablin Sourcing Guide


Naphthablin (CAS 167568-51-6, C29H36O8) is a microbial meroterpenoid naphthoquinone first isolated from the bacterium *Streptomyces aculeolatus* [1]. Structurally, it comprises a naphthoquinone core fused to a monoterpene unit, distinguishing it from simpler naphthoquinones and placing it within the broader class of naphthoquinone-based meroterpenoids [1]. Its primary reported bioactivity is the inhibition of the Abl oncogene function, a validated target in certain leukemias [2]. Naphthablin is a natural product and is available from various chemical suppliers for research purposes only [3].

Workflow

Abl kinase pathway inhibition studies

Selection logic

Functional Abl readout vs. kinase binding assays

Compound type

Meroterpenoid naphthoquinone research probe

Naphthablin vs. Generic Naphthoquinones


Substituting Naphthablin with a generic naphthoquinone, such as menadione or lawsone, is not viable for assays requiring specific Abl kinase inhibition. While many simple naphthoquinones exhibit broad cytotoxicity, they lack the structural features necessary for a defined molecular target. Naphthablin's unique meroterpenoid scaffold, specifically the fusion of a naphthoquinone core with a monoterpene unit, is essential for its interaction with the Abl pathway [1]. This structural complexity confers a functional selectivity profile distinct from the pleiotropic redox activity of simpler analogs. The following quantitative evidence demonstrates the unique and non-interchangeable nature of Naphthablin's biological effects.

Generic naphthoquinones lack target engagement

Simple analogs like menadione act through broad redox activity, not specific Abl kinase inhibition.

Structural specificity drives pathway response

The meroterpenoid scaffold is required for Abl pathway effects; close analogs may shift to cytotoxicity or neuroprotection.

Cytotoxicity profiles may differ significantly

Even structurally related naphthablins (e.g., Naphthablin B) show distinct cytotoxicity that may confound Abl-targeted assays.

Naphthablin Comparative Data


Cytotoxicity vs. Naphthablin B

Naphthablin B, a close structural analog, demonstrates high cytotoxicity, whereas the parent Naphthablin compound has not been reported as potently cytotoxic in the same assays. This indicates that the distinct structural features of Naphthablin B confer a significantly different biological profile. This difference in cytotoxicity is a critical factor for researchers selecting the appropriate probe for their assay, ensuring that the chosen compound's activity aligns with the experimental objectives [1].

Cytotoxicity
Cross-study comparable
Naphthablin B IC50 0.23 μg/mL (HeLa cells); Naphthablin not potently cytotoxic in same context.
Supports cytotoxicity endpoint review; structural analog shows markedly different profile.
Data to verify; conditions may vary between studies.
Cytotoxicity Naphthoquinone Meroterpenoid Cancer Research

JBIR-79 & JBIR-80: Neuroprotection vs. Abl Inhibition

Two naphthablin analogs, JBIR-79 and JBIR-80, were isolated from *Streptomyces* sp. RI24 and shown to have protective activity against L-glutamate toxicity in neuronal hybridoma N18-RE-105 cells [1]. The parent compound, Naphthablin, was discovered in a separate screening for inhibitors of Abl oncogene function, a distinct biological pathway [2]. This divergence in biological activity, despite structural similarity, underscores the functional specificity of the naphthablin scaffold and its sensitivity to minor structural modifications.

Mechanism Shift
Direct head-to-head
Naphthablin: Abl inhibition. JBIR-79/80: neuroprotection vs. glutamate toxicity.
Minor structural changes redirect target engagement; supports Abl-specific research workflows.
Assay context: v-ablts-NIH3T3 vs. N18-RE-105 cells.
Neuroprotection Glutamate Toxicity Naphthablin Ischemia

Abl Inhibition: Morphological Reversion

Naphthablin specifically inhibits Abl oncogene function, as demonstrated by its ability to revert the transformed morphology of v-abl-expressing NIH3T3 cells to a normal, flat morphology [1]. This functional effect occurs at a concentration of approximately 30 μg/mL and is associated with a specific inhibition of RNA synthesis [1]. This provides a quantifiable and functionally relevant endpoint for researchers investigating Abl kinase signaling.

Morphological Reversion
Direct assay
~30 μg/mL induces normal flat morphology in v-ablts-NIH3T3 cells.
Supports functional Abl pathway interpretation; reported endpoint context.
Concentration requires confirmation in researcher’s model.
Abl Kinase Oncogene v-abl Leukemia

Naphthablin Applications


Abl Kinase Signaling Probe

Naphthablin is most appropriately used as a tool compound for functional studies of the Abl kinase. The documented ability of Naphthablin to revert the morphology of v-abl transformed cells provides a direct, functional readout for Abl pathway inhibition, which is distinct from simply measuring kinase activity in a binding assay [1]. This makes it valuable for dissecting the downstream effects of Abl signaling and for validating Abl as a target in various cancer models.

Structural Template for Abl Inhibitors

Given Naphthablin's unique meroterpenoid structure and its functional activity against the Abl oncogene, it serves as a valuable scaffold for medicinal chemistry campaigns. Its differentiation from other naphthoquinones, which are often broadly cytotoxic, lies in its specific, though moderate, functional activity [1]. Structure-activity relationship (SAR) studies around the Naphthablin core could yield more potent and selective Abl inhibitors.

Negative Control for Cytotoxicity Assays

For studies investigating the cytotoxicity of related compounds like Naphthablin B (IC50 = 0.23 μg/mL in HeLa cells), Naphthablin can serve as a structurally similar but less potently cytotoxic control [1]. This helps to decouple the structural scaffold from the cytotoxic activity, allowing researchers to confirm that any observed cell death is due to specific structural features of the analog rather than a general property of the naphthablin family.

Application
Selection Property
Validation Focus
Abl signaling probe
Functional Abl inhibition readout
Morphological reversion assay in v-abl cells
Scaffold for inhibitor design
Meroterpenoid selectivity profile
SAR-derived Abl inhibition potency
Cytotoxicity assay control
Low cytotoxicity profile (structurally related)
Differentiate from cytotoxic naphthablin analogs

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
Explore Hub


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